Tyrosyl-valyl-alanyl-aspartic acid

Caspase-1 selectivity Inflammasome IL-1β inhibition

Ac-YVAD-CHO (acetyl-tyrosyl-valyl-alanyl-aspartic acid aldehyde; CAS 143313-51-3) is a potent, reversible, cell-permeable tetrapeptide inhibitor of caspase-1 (interleukin-1β converting enzyme, ICE). It belongs to the YVAD-based peptide inhibitor class and is widely used as a research tool for interrogating inflammasome-driven caspase-1 activation, IL-1β/IL-18 maturation, and pyroptosis.

Molecular Formula C21H30N4O8
Molecular Weight 466.5 g/mol
Cat. No. B10853899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosyl-valyl-alanyl-aspartic acid
Molecular FormulaC21H30N4O8
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33)/t11-,14-,15-,17-/m0/s1
InChIKeyXVZUMQAMCYSUMS-SIUGBPQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-YVAD-CHO (Caspase-1 Inhibitor I): Baseline Characterization for Research Procurement


Ac-YVAD-CHO (acetyl-tyrosyl-valyl-alanyl-aspartic acid aldehyde; CAS 143313-51-3) is a potent, reversible, cell-permeable tetrapeptide inhibitor of caspase-1 (interleukin-1β converting enzyme, ICE). It belongs to the YVAD-based peptide inhibitor class and is widely used as a research tool for interrogating inflammasome-driven caspase-1 activation, IL-1β/IL-18 maturation, and pyroptosis [1]. The compound carries an N-terminal acetyl cap and a C-terminal aldehyde warhead, conferring reversible covalent inhibition [2]. Multiple vendors supply Ac-YVAD-CHO in ≥95% purity for in vitro and in vivo applications .

Why Ac-YVAD-CHO Cannot Be Substituted with Pan-Caspase or Apoptotic Caspase Inhibitors


Caspase inhibitors are not functionally interchangeable. Pan-caspase inhibitors such as Z-VAD-FMK block apoptotic caspases (caspase-3, -7, -8) in addition to inflammatory caspases, which confounds pathway dissection by simultaneously inhibiting apoptosis, pyroptosis, and—paradoxically—sensitizing cells to necroptosis via caspase-8 blockade . Conversely, apoptosis-targeted inhibitors such as Ac-DEVD-CHO spare caspase-1 entirely and fail to block IL-1β processing or pyroptotic cell death . Ac-YVAD-CHO occupies a distinct selectivity niche: it potently inhibits Group I inflammatory caspases (caspase-1, with weaker activity against caspase-4 and -5) while exhibiting negligible activity against Group II (caspase-2, -3, -7) and most Group III (caspase-6, -8, -9, -10) apoptotic caspases [1]. This selectivity profile is critical for studies where inflammasome-mediated IL-1β release must be disentangled from apoptotic caspase cascades [2]. Generic substitution with a pan-caspase inhibitor therefore yields functionally ambiguous or misleading results.

Quantitative Differentiation of Ac-YVAD-CHO: Comparator-Anchored Evidence for Procurement Decisions


Caspase-1 Selectivity Versus Apoptotic Caspases: Ac-YVAD-CHO vs. Ac-DEVD-CHO

Ac-YVAD-CHO demonstrates exquisite selectivity for inflammatory caspase-1 over apoptotic caspase-3, the primary target of Ac-DEVD-CHO. For caspase-1, Ac-YVAD-CHO exhibits Ki = 0.76 nM, whereas its Ki against caspase-3 exceeds 10,000 nM, yielding a selectivity window of >13,000-fold [1]. In direct contrast, Ac-DEVD-CHO inhibits caspase-3 with Ki = 0.23–0.29 nM but shows minimal activity against caspase-1, with YVAD-CHO displaying a Ki = 12 µM for caspase-3 in osteosarcoma cell extracts . This reciprocal selectivity profile defines the functional boundary between inflammasome-driven and apoptosis-driven caspase cascades .

Caspase-1 selectivity Inflammasome IL-1β inhibition

Functional Differentiation in NO-Induced Apoptosis: Ac-YVAD-CHO vs. Ac-DEVD-CHO

In a nitric oxide (NO)-induced thymocyte apoptosis model, Ac-YVAD-CHO and the pan-caspase inhibitor Z-VAD-FMK both inhibited apoptosis in a dose-dependent manner. However, the caspase-3-selective inhibitor Ac-DEVD-CHO had little effect even at concentrations up to 500 µM [1]. Furthermore, Ac-YVAD-CHO completely blocked PARP cleavage and inhibitor of caspase-activated deoxyribonuclease (ICAD) cleavage in SNAP-treated thymocyte cytosolic fractions, whereas Ac-DEVD-CHO or DEVD-FMK failed to block ICAD cleavage [1]. Apoptosis induction was validated in caspase-1 knockout mice, whose thymocytes showed resistance to NO-induced apoptosis, confirming the caspase-1-dependent mechanism [2].

NO-induced apoptosis Thymocyte Caspase-1 dependency

Context-Dependent Functional Outcomes: Ac-YVAD-CMK vs. Z-VAD-FMK and Z-DEVD-CMK in Endotoxemic Myocardium

In an in vivo rat model of endotoxin-induced myocardial dysfunction (LPS 10 mg/kg i.v.), the caspase-1-like inhibitor Ac-YVAD-CMK (3 mg/kg) showed no effect on myocardial contractile function or nuclear apoptosis. In contrast, the broad-spectrum caspase inhibitor Z-VAD-FMK and the caspase-3-like inhibitor Z-DEVD-CMK both significantly improved endotoxin-induced myocardial dysfunction and reduced caspase activation and nuclear apoptosis when administered immediately and 2 h after endotoxin challenge [1]. This negative result defines the functional boundary where caspase-1 inhibition is insufficient, and caspase-3-like activity dominates the pathological cascade, underscoring that YVAD-based inhibitors must be deployed in caspase-1-dependent disease contexts [2].

Endotoxemia Myocardial dysfunction Caspase-1 vs. caspase-3

Chondrocyte Apoptosis Model: Ac-YVAD-CHO vs. Z-VAD-FMK and Ac-DMQD-CHO

In a human chondrocyte cell line (T/C 28a4) subjected to multiple apoptotic stimuli (camptothecin, TNF-α, staurosporine, okadaic acid, reduced serum), apoptosis was uniformly associated with increased cytosolic DEVDase (caspase-3-like) activity, with little or no caspase-1-like activity detected . Both the irreversible pan-caspase inhibitor Z-VAD-FMK and the caspase-3-selective inhibitor Ac-DMQD-CHO inhibited DEVDase activity and prevented apoptosis. By contrast, the caspase-1-selective inhibitor Ac-YVAD-CHO had no effect on apoptosis or DEVDase activity in this system . This outcome delineates which apoptotic contexts are YVAD-insensitive, preventing futile deployment of caspase-1 inhibitors .

Chondrocyte apoptosis DEVDase activity Caspase-3 selectivity

Intra-Class Comparison: Ac-YVAD-CHO (Aldehyde, Reversible) vs. Ac-YVAD-CMK (Chloromethyl Ketone, Irreversible)

Within the YVAD pharmacophore class, the C-terminal warhead chemistry dictates mechanism, selectivity, and pharmacokinetic durability. Ac-YVAD-CHO possesses an aldehyde warhead that forms a reversible hemiacetal adduct with the catalytic cysteine (Cys285), enabling transient target engagement and rapid washout—ideal for pulse-inhibition experiments [1]. In contrast, Ac-YVAD-CMK bears a chloromethyl ketone warhead that irreversibly alkylates the active-site cysteine, conferring sustained inhibition even after compound removal [2]. Both compounds share comparable caspase-1 potency (Ac-YVAD-CHO Ki = 0.76 nM; Ac-YVAD-CMK Ki ≈ 0.8 nM) [3]. However, irreversible inhibition may cumulatively amplify off-target effects, as demonstrated by the cross-reactivity of halomethyl ketone peptides with cathepsin B in vitro and in tissue culture cells at standard working concentrations [4]. The reversible aldehyde warhead of Ac-YVAD-CHO mitigates cumulative off-target labeling, making it the preferred tool when acute, titratable caspase-1 blockade is required [5].

Reversible vs. irreversible Warhead chemistry Target engagement duration

Ac-YVAD-CHO Application Scenarios: Evidence-Guided Procurement for Defined Experimental Contexts


Inflammasome and IL-1β/IL-18 Maturation Studies in Human and Mouse Cells

Use Ac-YVAD-CHO when the experimental goal is selective blockade of caspase-1-mediated pro-IL-1β and pro-IL-18 processing without inhibiting apoptotic executioner caspases. In human PBMCs and THP-1 cells, Ac-YVAD-CHO suppresses mature IL-1β production with IC50 = 0.7–2.5 µM, and blocks HIV-1-induced IL-1β release at 25–50 µM [1]. The >13,000-fold selectivity window over caspase-3 ensures inflammasome-specific readouts are not confounded by concurrent apoptosis blockade [2]. Solubility in DMSO (≥5 mg/mL) supports cell culture working concentrations of 0.01–100 µM .

Caspase-1-Dependent Cell Death (Pyroptosis) Pathway Validation

Deploy Ac-YVAD-CHO to pharmacologically validate caspase-1 dependency in pyroptotic models. Evidence from the NO-induced thymocyte apoptosis study demonstrates that Ac-YVAD-CHO dose-dependently inhibits apoptosis and completely blocks downstream PARP and ICAD cleavage, whereas Ac-DEVD-CHO is inactive even at 500 µM [1]. In pancreatic acinar cells, Ac-YVAD-CHO reduces pyroptosis in a cerulein-induced acute pancreatitis mouse model at 12.5 µmol/kg [2]. The reversible aldehyde warhead permits washout experiments to distinguish acute caspase-1 signaling from irreversible cellular commitment .

Differentiation of Caspase-1 vs. Caspase-3/7 in Apoptotic Pathway Mapping

Employ Ac-YVAD-CHO as a negative control or pathway-discrimination tool when characterizing whether a given apoptotic stimulus proceeds via caspase-1 or caspase-3. In chondrocyte apoptosis and p53R2 proteolysis models, Ac-YVAD-CHO is uniquely ineffective while caspase-3 inhibitors (Ac-DEVD-CHO, Ac-DMQD-CHO) and pan-caspase inhibitors (Z-VAD-FMK) block the response [1][2]. This differential activity profile enables unambiguous pathway assignment and prevents erroneous conclusions about caspase-1 involvement in predominantly caspase-3-driven apoptosis .

In Vivo Acute Inflammation and Endotoxemia Models (with Critical Pathway Pre-Validation)

Use Ac-YVAD-CHO or its irreversible analog Ac-YVAD-CMK in vivo only when caspase-1 dependency has been pre-validated. In rat endotoxemia, Ac-YVAD-CMK (12.5 mM/kg) reduced mortality from 83% to 33% [1]. However, the myocardial dysfunction study demonstrates that YVAD-based inhibitors are ineffective when caspase-3-like activity dominates the pathological cascade [2]. Therefore, procurement for in vivo use must be preceded by mechanistic confirmation that the disease model is caspase-1-dependent. Solubility in PBS (pH 7.2, ~5 mg/mL) and ethanol (~30 mg/mL) supports intravenous and intraperitoneal administration .

Quote Request

Request a Quote for Tyrosyl-valyl-alanyl-aspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.